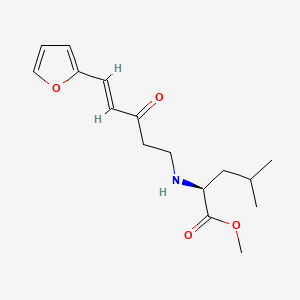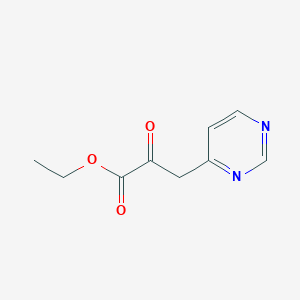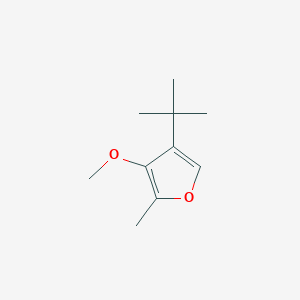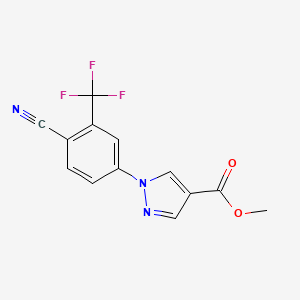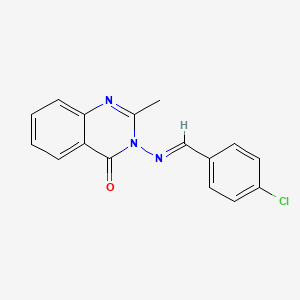
3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also features a chlorobenzylidene group attached to the amino group at the 3-position and a methyl group at the 2-position of the quinazolinone ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
准备方法
The synthesis of 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-methyl-3-aminoquinazolin-4(3H)-one. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinazolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex quinazolinone derivatives, which are of interest in medicinal chemistry and materials science.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that the compound can inhibit the growth of certain bacterial and fungal strains, as well as exhibit cytotoxic effects against cancer cell lines.
Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, such as cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways that regulate cell growth and survival.
相似化合物的比较
3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one can be compared with other similar compounds, such as:
3-((4-Fluorobenzylidene)amino)-2-methylquinazolin-4(3H)-one: This compound has a fluorine atom instead of a chlorine atom in the benzylidene group, which may result in different chemical and biological properties.
3-((4-Methylbenzylidene)amino)-2-methylquinazolin-4(3H)-one: This compound has a methyl group instead of a chlorine atom in the benzylidene group, which may affect its reactivity and biological activity.
3-((4-Nitrobenzylidene)amino)-2-methylquinazolin-4(3H)-one: This compound has a nitro group instead of a chlorine atom in the benzylidene group, which may enhance its electron-withdrawing properties and influence its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C16H12ClN3O |
|---|---|
分子量 |
297.74 g/mol |
IUPAC 名称 |
3-[(E)-(4-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H12ClN3O/c1-11-19-15-5-3-2-4-14(15)16(21)20(11)18-10-12-6-8-13(17)9-7-12/h2-10H,1H3/b18-10+ |
InChI 键 |
DEMLVCARYSKNDB-VCHYOVAHSA-N |
手性 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)Cl |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


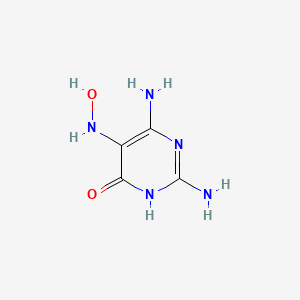

![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
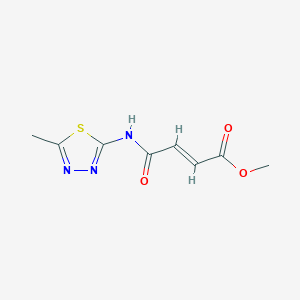
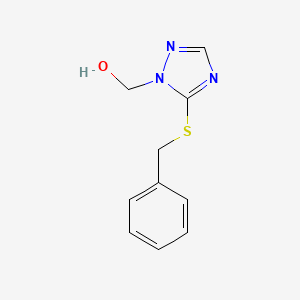
![5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12905389.png)
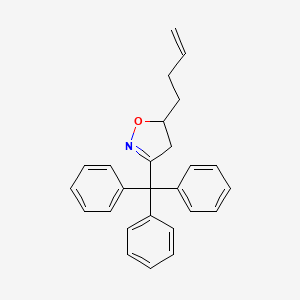
![2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12905392.png)
